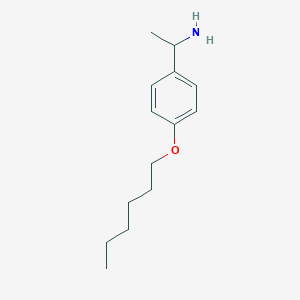
1-(4-hexoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Hexyloxy)-alpha-methylbenzylamine: is an organic compound characterized by the presence of a benzene ring substituted with a hexyloxy group and an alpha-methylbenzylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(Hexyloxy)-alpha-methylbenzylamine typically involves the alkylation of p-hydroxybenzylamine with hexyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of p-(Hexyloxy)-alpha-methylbenzylamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: p-(Hexyloxy)-alpha-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene ring in p-(Hexyloxy)-alpha-methylbenzylamine can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: p-(Hexyloxy)-alpha-methylbenzylamine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, p-(Hexyloxy)-alpha-methylbenzylamine is used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it useful in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for the modification of its pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, p-(Hexyloxy)-alpha-methylbenzylamine is used as an intermediate in the production of specialty chemicals, including surfactants, polymers, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of p-(Hexyloxy)-alpha-methylbenzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
p-(Methoxy)-alpha-methylbenzylamine: Similar structure but with a methoxy group instead of a hexyloxy group.
p-(Ethoxy)-alpha-methylbenzylamine: Similar structure but with an ethoxy group instead of a hexyloxy group.
p-(Butoxy)-alpha-methylbenzylamine: Similar structure but with a butoxy group instead of a hexyloxy group.
Uniqueness: p-(Hexyloxy)-alpha-methylbenzylamine is unique due to the presence of the hexyloxy group, which imparts specific physicochemical properties, such as increased hydrophobicity and altered reactivity. These properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it distinct from its analogs.
Propriétés
Numéro CAS |
107916-76-7 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
1-(4-hexoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO/c1-3-4-5-6-11-16-14-9-7-13(8-10-14)12(2)15/h7-10,12H,3-6,11,15H2,1-2H3 |
Clé InChI |
RLRTXNKPHNALGI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C(C)N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(C)N |
Synonymes |
1-(4-hexoxyphenyl)ethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


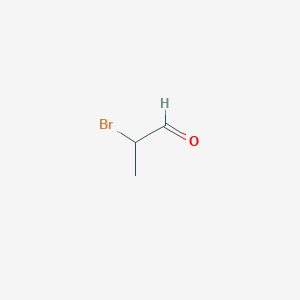
![N-[2-(diethylamino)ethyl]-4-iodobenzamide](/img/structure/B25511.png)
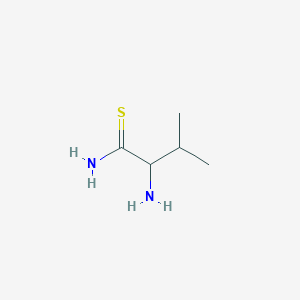
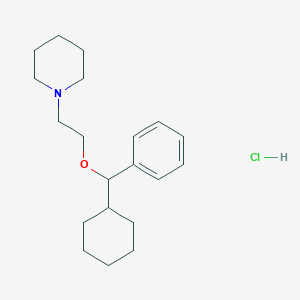
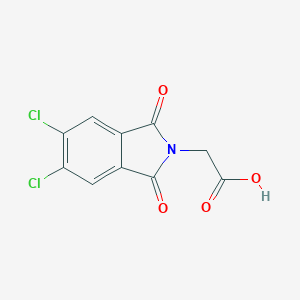
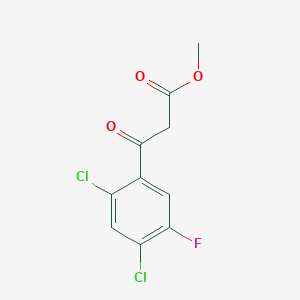
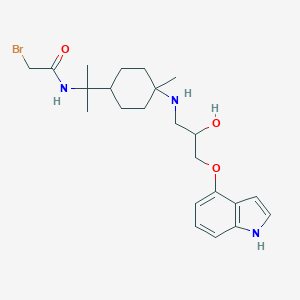
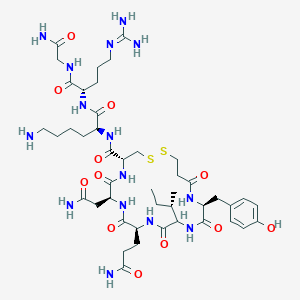
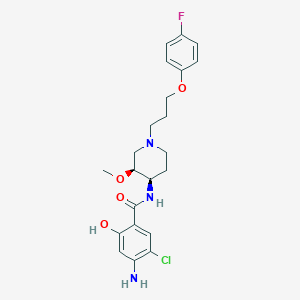
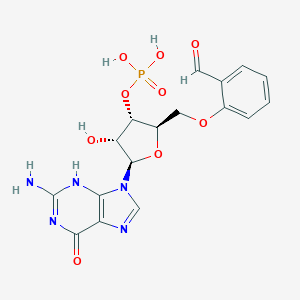
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)
